molecular formula C14H12F2 B1395795 4-(1,1-DIFLUOROETHYL)BIPHENYL CAS No. 1204296-02-5

4-(1,1-DIFLUOROETHYL)BIPHENYL

Cat. No.: B1395795
CAS No.: 1204296-02-5
M. Wt: 218.24 g/mol
InChI Key: GZTDCDZPTUSABU-UHFFFAOYSA-N
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Description

4-(1,1-DIFLUOROETHYL)BIPHENYL is an organic compound that features a difluoroethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-DIFLUOROETHYL)BIPHENYL typically involves the difluoroethylation of arylboronic acids. One common method uses 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent in the presence of a nickel catalyst . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and reaction parameters is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-DIFLUOROETHYL)BIPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce difluoroethyl alcohols .

Scientific Research Applications

4-(1,1-DIFLUOROETHYL)BIPHENYL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,1-DIFLUOROETHYL)BIPHENYL exerts its effects involves the interaction of the difluoroethyl group with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, leading to changes in reactivity and binding affinity. The difluoroethyl group can mimic other functional groups, allowing the compound to interact with various biological pathways and molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-(1,1-DIFLUOROETHYL)BIPHENYL is unique due to its specific arrangement of the difluoroethyl group on the phenyl ring. This configuration imparts distinct steric and electronic properties, making it valuable in various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDCDZPTUSABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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